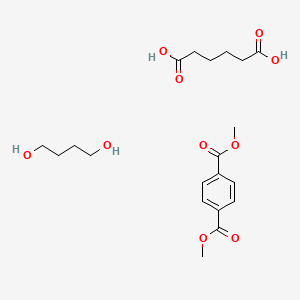

Butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate;hexanedioic acid

描述

Butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate;hexanedioic acid is a polymer known for its excellent mechanical properties and chemical stability This compound is commonly used in the production of biodegradable plastics and has gained significant attention due to its environmental benefits

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-benzenedicarboxylic acid, dimethyl ester, polymer with 1,4-butanediol and hexanedioic acid typically involves a polycondensation reaction. The primary reactants are 1,4-benzenedicarboxylic acid, dimethyl ester, 1,4-butanediol, and hexanedioic acid. The reaction is carried out under high temperature and vacuum conditions to remove the by-products, such as methanol and water, formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this polymer involves continuous polycondensation processes. The reactants are fed into a reactor where they undergo esterification and polycondensation reactions. The process is carefully controlled to ensure the desired molecular weight and properties of the polymer. The final product is then extruded, cooled, and pelletized for further use .

化学反应分析

Types of Reactions

Butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate;hexanedioic acid can undergo various chemical reactions, including:

Hydrolysis: The ester bonds in the polymer can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acids and alcohols.

Oxidation: The polymer can be oxidized to form carboxylic acids and other oxidation products.

Transesterification: The ester groups in the polymer can undergo transesterification reactions with other alcohols, leading to the formation of new ester bonds.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Transesterification: Catalysts such as titanium alkoxides or tin compounds.

Major Products

Hydrolysis: 1,4-benzenedicarboxylic acid, 1,4-butanediol, and hexanedioic acid.

Oxidation: Carboxylic acids and other oxidation products.

Transesterification: New esters formed from the reaction with different alcohols.

科学研究应用

Polymer Production

One of the primary applications of this compound is in the synthesis of polymer materials . It is utilized as a co-monomer in the production of polyesters and polyurethanes.

| Polymer Type | Composition | Application Areas |

|---|---|---|

| Polybutylene Terephthalate | Combination with butane-1,4-diol and dimethyl terephthalate | Textiles, automotive parts |

| Polyurethane Elastomers | Co-monomer in polyurethane synthesis | Coatings, adhesives, foams |

The incorporation of butane-1,4-diol enhances the flexibility and durability of these polymers, making them suitable for various applications in the automotive and textile industries .

Pharmaceuticals

The compound also plays a role in pharmaceutical formulations. Its derivatives are used in drug delivery systems due to their biocompatibility and ability to modify release profiles. For instance:

- Gamma-Hydroxybutyric Acid (GHB) : Butane-1,4-diol is metabolized into GHB in the body, which has been studied for its potential therapeutic effects in treating conditions such as narcolepsy and as an anesthetic agent .

Solvents and Chemical Intermediates

This compound serves as a solvent and chemical intermediate in various chemical reactions:

- Tetrahydrofuran Production : Butane-1,4-diol can be dehydrated to produce tetrahydrofuran (THF), a solvent widely used in the production of plastics and pharmaceuticals .

Case Study 1: Polybutylene Terephthalate (PBT) Production

In a study examining the production processes for PBT using butane-1,4-diol:

- Process : The reaction involves polycondensation between dimethyl terephthalate and butane-1,4-diol.

- Outcome : The resulting PBT exhibited improved thermal stability and mechanical properties compared to traditional PET-based materials.

Case Study 2: Drug Delivery Systems

Research on drug delivery systems utilizing butane-1,4-diol derivatives indicated:

- Methodology : Formulation of nanoparticles using poly(lactic-co-glycolic acid) (PLGA) combined with butane-1,4-diol derivatives.

- Results : Enhanced drug encapsulation efficiency and controlled release profiles were observed, indicating potential for improved therapeutic efficacy.

作用机制

The mechanism of action of 1,4-benzenedicarboxylic acid, dimethyl ester, polymer with 1,4-butanediol and hexanedioic acid primarily involves its biodegradation in the environment. The ester bonds in the polymer are susceptible to hydrolysis by enzymes and microorganisms, leading to the breakdown of the polymer into its constituent monomers. These monomers are then further degraded into carbon dioxide and water, completing the biodegradation process .

相似化合物的比较

Similar Compounds

Polyethylene terephthalate (PET): A widely used polyester with similar properties but not biodegradable.

Polybutylene succinate (PBS): Another biodegradable polyester with similar applications.

Polylactic acid (PLA): A biodegradable polymer derived from renewable resources.

Uniqueness

Butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate;hexanedioic acid stands out due to its excellent mechanical properties, biodegradability, and versatility in various applications. Unlike PET, it is biodegradable, making it an environmentally friendly alternative. Compared to PBS and PLA, it offers a unique combination of properties that make it suitable for a wide range of applications .

生物活性

Overview

Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate; hexanedioic acid (commonly referred to as a polymer derived from these components) is a compound notable for its mechanical properties, biodegradability, and potential applications in various fields such as medicine and environmental science. This article explores its biological activity, focusing on its biocompatibility, biodegradation mechanisms, and applications in medical devices.

Chemical Structure and Properties

The compound is a polymer formed through the polycondensation of 1,4-benzenedicarboxylic acid dimethyl ester with 1,4-butanediol and hexanedioic acid. Its molecular formula is with a molecular weight of approximately 430.446 g/mol . The polymer exhibits excellent mechanical strength and stability, making it suitable for various applications.

1. Biocompatibility

Research has indicated that this polymer demonstrates significant biocompatibility, making it suitable for use in medical devices. Studies have shown that it does not elicit adverse biological responses when in contact with living tissues. This property is crucial for applications such as:

- Drug Delivery Systems : The polymer's structure allows for the encapsulation of drugs, enabling controlled release profiles that can enhance therapeutic efficacy.

- Biodegradable Sutures and Implants : Its biodegradability ensures that it can safely degrade within the body over time, reducing the need for surgical removal.

2. Biodegradation Mechanism

The biodegradation of this polymer occurs primarily through hydrolysis of the ester bonds present in its structure. This process can be facilitated by enzymes produced by microorganisms or through environmental conditions (acidic or basic). The breakdown products include:

- Monomers : Such as 1,4-benzenedicarboxylic acid and hexanedioic acid.

- Final Products : Ultimately leading to carbon dioxide and water.

This mechanism not only highlights the environmental benefits of using this polymer but also underscores its safety for biological applications.

Table 1: Summary of Biological Activity Studies

Case Study: Medical Device Application

A recent study explored the use of this polymer in creating biodegradable stents. The results indicated that the stents maintained structural integrity while allowing for controlled drug release over time. The degradation rate was aligned with tissue healing processes, suggesting a promising avenue for future research in cardiovascular applications.

属性

IUPAC Name |

butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate;hexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4.C6H10O4.C4H10O2/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h3-6H,1-2H3;1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEFBZQXKCJMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)OC.C(CCC(=O)O)CC(=O)O.C(CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55231-08-8 | |

| Record name | 1,4-Benzenedicarboxylic acid, 1,4-dimethyl ester, polymer with 1,4-butanediol and hexanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55231-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55231-08-8 | |

| Record name | 1,4-Benzenedicarboxylic acid, 1,4-dimethyl ester, polymer with 1,4-butanediol and hexanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。